molecular formula C15H15NO3 B7775695 Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 5358-71-4

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B7775695
CAS No.: 5358-71-4
M. Wt: 257.28 g/mol
InChI Key: PNEJFPZXFVDVBA-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (CAS: 1967-75-5, molecular formula: C₁₄H₁₄N₂O₃) is a tetrahydrocarbazole derivative featuring a ketone group at position 1 and an ethyl ester moiety at position 6 of the carbazole scaffold . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing antioxidants and bioactive molecules . The compound’s purity is typically ≥98% (HPLC) for laboratory use , and its molecular weight is 258.27 g/mol .

Properties

IUPAC Name

ethyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJFPZXFVDVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337367
Record name Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5358-71-4
Record name Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The resulting intermediate is then subjected to further reactions to introduce the ethyl ester group and complete the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols

Scientific Research Applications

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate and its derivatives involves interactions with various molecular targets and pathways. These compounds can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The tetrahydrocarbazole core allows for diverse functionalization. Below is a comparative analysis of the target compound and its analogs:

Compound Substituents CAS Number Molecular Formula Key Properties
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (Target) -O at position 1; -COOEt at position 6 1967-75-5 C₁₄H₁₄N₂O₃ Purity ≥98% ; used in antioxidant studies
Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate -OH at position 1; -COOEt at position 6 331760-77-1 C₁₄H₁₅N₂O₃ 98% purity; discontinued commercial availability
Ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate -O at position 1; -CH₂COOEt at position 2 Not provided C₁₅H₁₇NO₃ Intermediate in heterocyclic synthesis; synthesized via Tosyl protection
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid -COOH at position 1; -CH₃ at position 6 Not provided C₁₃H₁₃N₂O₂ Commercial availability noted; structural analog for drug discovery
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (Compound 48) No substituent at position 1; -COOEt at position 6 Not provided C₁₅H₁₇N₂O₂ Yellow solid; 54% yield; characterized by ¹H/¹³C NMR

Physicochemical and Spectroscopic Differences

  • Ketone vs. Hydroxyl Group : The target compound’s oxo group at position 1 enhances hydrogen-bonding capacity compared to the hydroxyl analog, influencing solubility and reactivity .
  • Ester Position : Shifting the ethyl ester from position 6 (target) to position 2 (e.g., Ethyl 2-(1-oxo-...acetate) alters steric bulk and electronic distribution, impacting biological activity .
  • NMR Signatures :
    • Target compound: Aromatic protons resonate at δ ~7.8–8.2 ppm (¹H NMR) .
    • Compound 48: Distinct signals at δ 1.42 ppm (ester CH₃) and δ 4.40 ppm (ester CH₂) .

Biological Activity

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects based on various studies.

  • Molecular Formula : C15_{15}H15_{15}NO3_3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 354993-58-1

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Antibacterial Activity : this compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is more effective against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative strains like Escherichia coli .
  • Antifungal Activity : The compound also exhibits antifungal properties. It has shown effectiveness against various fungal strains, with a notable performance against Candida albicans and Aspergillus niger. The antifungal activity is attributed to its ability to disrupt fungal cell membranes .

Cytotoxicity

Research indicates that this compound possesses cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values vary depending on the cell line but suggest a promising potential for further development as an anticancer agent .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
  • Interference with Cell Signaling Pathways : Potential modulation of signaling pathways related to cell survival and apoptosis has been suggested .

Case Study 1: Antibacterial Efficacy

In a study published by MDPI, the antibacterial efficacy of various derivatives including this compound was evaluated using agar diffusion methods. Results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus effectively with a zone of inhibition measuring 18 mm .

Case Study 2: Anticancer Properties

A recent investigation into the cytotoxic effects on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 10 µM .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 50 µg/mL
Escherichia coliMIC = 100 µg/mL
AntifungalCandida albicansSignificant growth inhibition
Aspergillus nigerEffective at low concentrations
CytotoxicityMCF7 (breast cancer)IC50 = 15 µM
HeLa (cervical cancer)Induces apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from hydrazone precursors. For example, hydrazones derived from substituted cyclohexanones undergo acid-catalyzed cyclization under reflux conditions (e.g., acetic acid and HCl at 398–403 K for 2 hours) to form the carbazole core . Alternative routes may involve Lawesson's reagent to introduce thione groups, as demonstrated in the synthesis of analogous carbazole derivatives (refluxing in pyridine at 383 K for 6 hours) . Key steps include optimizing reaction time and temperature to prevent side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the carbazole scaffold and ester/ketone functionalities. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups). Mass spectrometry (MS) provides molecular weight validation. For example, in related carbazole derivatives, IR and NMR data confirm substituent positions and hydrogen bonding patterns .

Q. How does the ester group influence solubility and purification strategies?

  • Methodological Answer : The ethyl ester group enhances lipophilicity compared to carboxylic acid analogs, favoring solubility in organic solvents (e.g., ethyl acetate, dichloromethane). Purification often involves column chromatography with silica gel and ethanol recrystallization, as seen in carbazole derivative syntheses . Adjusting solvent polarity is key to isolating high-purity samples (>98%) .

Advanced Research Questions

Q. How can the cyclization step in synthesis be optimized to improve yield?

  • Methodological Answer : Yield optimization requires precise control of reaction conditions:

  • Catalyst selection : Acid strength (e.g., HCl vs. H₂SO₄) impacts cyclization efficiency.
  • Temperature : Prolonged reflux at 398–403 K enhances ring closure but risks decomposition .
  • Precursor purity : Hydrazone intermediates must be free of moisture to avoid side reactions.
  • Example: A 67% yield was achieved for a methoxy-substituted carbazole analog using acetic acid/HCl under controlled reflux .

Q. How to resolve crystallographic disorder in X-ray diffraction data for this compound?

  • Methodological Answer : Crystallographic disorder, such as disordered cyclohexene ring atoms (e.g., C2A–C4A in ), is addressed using SHELX refinement tools. Strategies include:

  • Applying damping factors to stabilize hydrogen atom positions.
  • Assigning partial occupancy (e.g., 86:14 ratio) to disordered sites.
  • Validating results with R-factor convergence (<0.05) .

Q. What challenges arise in analyzing hydrogen bonding patterns in carbazole derivatives?

  • Methodological Answer : Hydrogen bonding networks (e.g., N–H···S or C–H···π interactions) require graph-set analysis to categorize motifs like R₂²(10) rings . Challenges include:

  • Differentiating intra- vs. intermolecular bonds.
  • Resolving weak interactions (e.g., van der Waals forces) in crowded crystal lattices.
  • Tools like ORTEP-3 aid in visualizing directional hydrogen bonds .

Q. How to address discrepancies in reported biological activity data for carbazole derivatives?

  • Methodological Answer : Discrepancies may stem from:

  • Purity variations : HPLC validation (e.g., ≥98% purity) ensures activity correlates with structure .
  • Assay conditions : Standardizing cell lines or enzyme concentrations reduces variability.
  • Structural analogs : Comparing bioactivity across derivatives (e.g., ester vs. carboxylic acid groups) clarifies functional group contributions .

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